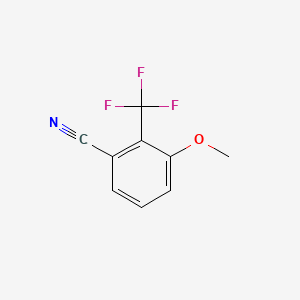

![molecular formula C13H22N2O3 B1403790 7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane CAS No. 1363380-92-0](/img/structure/B1403790.png)

7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane

Vue d'ensemble

Description

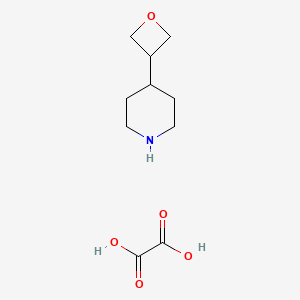

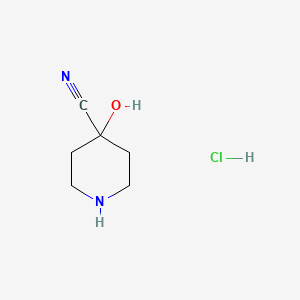

The molecule “7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane” is a chemical compound with the molecular formula C13H22N2O3 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The “7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane” molecule contains a total of 41 bonds. There are 19 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 ketone (aliphatic), 1 secondary amine (aliphatic) and 1 Pyrrolidine .Physical And Chemical Properties Analysis

The molecule “7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane” has a molecular weight of 254.33 g/mol. It contains a total of 40 atoms, including 22 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .Applications De Recherche Scientifique

Synthesis and Functionalization

7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane is involved in the synthesis and differential functionalization of spirodiamine scaffolds, which are significant in medicinal chemistry. Methods for selective access to mono-N-methyl isomers and strategies to circumvent rearrangement issues have been developed. Though direct mono-carbamoylation was not efficient, selective deprotection of doubly Boc-protected derivatives has been utilized to obtain mono-Boc variants. N-Arylation to incorporate privileged nicotinic agonist substructures has also been achieved, enhancing the spirodiamines' potential in drug discovery (Weinberg et al., 2013).

Drug Discovery Building Blocks

The compound has inspired the design and synthesis of novel spiro scaffolds intended for ease of conversion to lead generation libraries. These scaffolds, including diazaspiro[5.5]undecane and diazaspiro[5.6]dodecane ring systems, are synthesized with the intent of facilitating amide formation or reductive amination procedures, indicating their flexibility and utility in developing new pharmacological agents (Jenkins et al., 2009).

Stereoselective Preparation

Research has been conducted on the stereoselective preparation of spiro compounds, including α-oxo derivatives of spiro[4.5]decane. An efficient method for spiroannulation via Rh(I)-catalyzed intramolecular hydroacylation has been developed, leading to α,α′-difunctionalized spiro[4.5]decanes. This stereoselective preparation is crucial for the synthesis of complex organic molecules with potential biological activities (Rolandsgard et al., 2005).

Spirocyclization and Cascade Reactions

Spiro[4,5]decanes and spirooxindole polycycles bearing the spiro[4,5]decane system are significant due to their biological functionalities. Research in this area has focused on diastereoselective cycloaddition reactions and organocatalytic enantioselective cascade reactions, leading to the formation of spiro compounds with high stereo- and enantioselectivities. These methodologies open new avenues for the synthesis of biofunctional molecules (Huang et al., 2017).

Propriétés

IUPAC Name |

tert-butyl 10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-7-4-10(16)13(9-15)5-6-14-8-13/h14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVWZPBRDNHFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Dibutyl-4-(7-ethyl-3-(2-fluorophenyl)-3,7-dihydropyrano[2,3-c]carbazol-3-yl)benzenamine](/img/structure/B1403721.png)

![1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-pyrrolidine hydrochloride](/img/structure/B1403722.png)